Peroxisomicine A2

描述

Natural Occurrence and Discovery in Karwinskia Species

Peroxisomicine A2 is naturally found in plants belonging to the genus Karwinskia, which are shrubs and small trees within the Rhamnaceae family. wikipedia.orgcreative-biolabs.com This genus is well-documented for its production of toxic compounds, many of which are characterized as dimeric anthracenones. wikipedia.orgcreative-biolabs.com

The discovery of Peroxisomicine A2 is intrinsically linked to the ongoing research into the chemical constituents of Karwinskia plants. It was identified as a diastereoisomer of Peroxisomicine A1, a prominent toxic compound also isolated from Karwinskia species, such as Karwinskia humboldtiana. wikipedia.orgnih.gov The isolation and characterization of Peroxisomicine A2, alongside other related compounds like T496, T514 (Peroxisomicine A1), T516, and T544, have contributed to a deeper understanding of the diverse chemical landscape within this plant genus. wikipedia.orgnih.gov

Chemical Classification within Dimeric Anthracenones

Peroxisomicine A2 is chemically classified as a dimeric anthracenone (B14071504). wikipedia.orgcreative-biolabs.comnih.gov This classification indicates that its molecular structure is composed of two anthracenone units linked together. Anthracenones are a class of organic compounds characterized by a tricyclic aromatic ketone structure. The dimeric nature implies a more complex arrangement, often involving a biaryl axis that can contribute to stereochemical diversity.

The molecular formula of Peroxisomicine A2 is C₃₀H₂₆O₈, with a molecular weight of approximately 514.5 g/mol . nih.govchem960.comwikipedia.orgnih.gov Its specific stereochemistry has been established, with Peroxisomicine A2 being identified as the P,3R,3′S-isomer, distinguishing it from Peroxisomicine A1 (T-514), which is the P,3S,3′S-isomer. wikipedia.org This stereochemical difference highlights the intricate structural variations possible within this class of natural products.

Table 1: Key Chemical Properties of Peroxisomicine A2

| Property | Value |

| Molecular Formula | C₃₀H₂₆O₈ |

| Molecular Weight | 514.5 g/mol nih.govnih.gov |

| PubChem CID | 381319 nih.govchem960.comwikipedia.orgnih.gov |

| CAS Number | 156768-16-0 nih.gov |

| Chemical Class | Dimeric Anthracenone wikipedia.orgcreative-biolabs.comnih.gov |

| Stereochemistry | P,3R,3′S-isomer wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

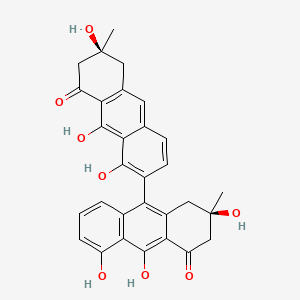

(3S)-3,8,9-trihydroxy-3-methyl-7-[(2R)-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-2,4-dihydroanthracen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3/t29-,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPZAGOTWAVQJH-XZWHSSHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5C[C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166125 |

Source

|

| Record name | Peroxisomicine a2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156768-16-0 |

Source

|

| Record name | Peroxisomicine a2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156768160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxisomicine a2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEROXISOMICINE A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WSH25U3R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Characterization and Stereochemical Investigations of Peroxisomicine A2

Elucidation of Absolute Configuration

The absolute configuration of a chiral molecule, which describes the precise spatial arrangement of its atoms, is crucial for understanding its chemical and biological properties. wikipedia.org For Peroxisomicine A2, its absolute configuration has been established through various analytical methods. mdpi.com

Early investigations, including X-ray analysis, were instrumental in establishing the relative stereochemistry between PA1 and PA2. mdpi.com It was determined that while Peroxisomicine A1 has the same stereochemistry at carbons C-3 and C-3', Peroxisomicine A2 exhibits opposite stereochemistry at these positions. mdpi.com Specifically, PA1 possesses (S, S) configuration at C-3 and C-3' (biaryl axis P,3S,3'S), whereas PA2 is characterized by an (R, S) configuration (biaryl axis P,3R,3'S), indicating a stereochemical inversion at C-3.

Techniques commonly employed for determining absolute configuration of natural products include X-ray diffraction (XRD), electronic and vibrational circular dichroism (ECD and VCD), and Nuclear Magnetic Resonance (NMR) utilizing anisotropic effects of chiral derivatizing agents. nih.govscielo.br While NMR is a primary tool for structural elucidation of small molecules, its intrinsic insensitivity to chirality in isotropic media necessitates the use of chiral auxiliaries or solvents for absolute configuration determination. scielo.br

Isomeric Relationships and Structural Variations within the Peroxisomicine Series

The peroxisomicine series comprises several stereoisomers that share a fundamental dimeric anthracenone (B14071504) scaffold but differ in their stereochemical arrangements. semanticscholar.org These compounds are optically active due to the presence of chiral centers and axial chirality. semanticscholar.org

The key members of the peroxisomicine series and their distinguishing stereochemical features are summarized in the table below:

| Compound | Stereochemistry at C-3, C-3' | Biaryl Axis | Description |

| Peroxisomicine A1 | Same (S, S) | P,3S,3'S | Dimeric hydroxyanthracenone |

| Peroxisomicine A2 | Opposite (R, S) | P,3R,3'S | Stereochemical inversion at C-3 |

| Peroxisomicine A3 | Same (S, R) | P,3S,3'R | Proposed, differing axial chirality |

| Peroxisomicine A4 | - | C-3R, C-3'R | Structural divergence, likely diminished bioactivity |

Peroxisomicine A2 was initially identified as a stereoisomer of PA1, specifically distinguished by opposite configurations at carbons C-3 and C-3'. Other isomers like Peroxisomicine A3 (PA3) also exist, with its stereogenic centers elucidated using CD, 13C NMR, and 1H NMR spectra. semanticscholar.org Isoperoxisomicines A1 and A2 have also been isolated, with their CD curves showing similar effects to peroxisomicines, though their absolute stereochemistry remains undefined, with one proposed as the 3R,3′R isomer and the other as the 3S,3′S isomer based on NMR spectra. mdpi.com

The differences in stereochemistry among these isomers can influence their biological activities. For instance, Peroxisomicine A1 and A3 have shown selective toxicity, and the stereochemistry at the C-3' site may be involved in the cytotoxic properties of these compounds. semanticscholar.org

Cellular and Subcellular Biological Activities of Peroxisomicine A2

Peroxisomal Membrane Integrity and Dynamics

Disruption of Peroxisomal Membranes in Model Organisms

Investigations into the effects of Peroxisomicine A2 have demonstrated its capacity to induce structural damage to peroxisomal membranes in model organisms. In the methylotrophic yeast Candida boidinii, Peroxisomicine A2, along with Peroxisomicine A1 and T 544, caused disruption of the peroxisomal membrane wikipedia.org, researchgate.net. Electron microscopy studies revealed "interruptions of the peroxisomal membrane" in C. boidinii after only 30 minutes of incubation with a non-lethal concentration of 2 µg/mL of Peroxisomicine A2 researchgate.net. This indicates a rapid and direct impact on the physical integrity of these organelles.

The observed peroxisomal membrane disruptions suggest a mechanism that compromises the barrier function of the peroxisomal membrane, potentially leading to the leakage of matrix proteins wikipedia.org.

Table 1: Peroxisomal Membrane Disruption by Anthracenones in Candida boidinii

| Compound | Concentration (µg/mL) | Incubation Time (min) | Effect on Peroxisomal Membrane | Model Organism |

| Peroxisomicine A2 | 2 | 30 | Interruptions observed | Candida boidinii |

| Peroxisomicine A1 | 2 | 30 | Disruptions observed | Candida boidinii |

| T 544 | 2 | 30 | Loss of membrane observed | Candida boidinii |

Selective Effects on Peroxisome Morphology and Function

Peroxisomicine A2, akin to Peroxisomicine A1, produces selective damage to peroxisomes in yeast cells in vivo wikipedia.org, researchgate.net. This selectivity is a key characteristic of these anthracenonic compounds. Notably, while Peroxisomicine A2 and T 544 induced peroxisomal damage, they did not inhibit catalase activity in vivo researchgate.net. This finding suggests that catalase, a major peroxisomal enzyme involved in hydrogen peroxide detoxification, is not directly implicated in the selective mechanism by which these compounds affect peroxisomes researchgate.net.

Furthermore, the carbon source utilized by C. boidinii cultures influenced the observed effects. Peroxisomal membrane disruption by Peroxisomicine A2 and related compounds was evident in methanol-grown cells, where peroxisomes are highly proliferated, but no such effect on cellular organization or peroxisomes was found in glucose-grown cells at any tested concentration researchgate.net. This suggests that the metabolic state and peroxisomal abundance may play a role in the compound's selective action.

Modulation of Cellular Viability and Processes

Beyond its direct impact on peroxisomal membranes, Peroxisomicine A2 also modulates broader cellular viability and processes.

Effects on Cell Survival in Microbial Systems

Peroxisomicine A2 has been shown to decrease cell viability in microbial systems. In Candida boidinii, Peroxisomicine A2, along with Peroxisomicine A1 and T 544, consistently caused a reduction in cell viability across all tested concentrations wikipedia.org, researchgate.net. This effect was observed in both glucose and methanol (B129727) liquid cultures, indicating a general cytotoxic impact on the yeast cells researchgate.net. Among the tested anthracenones, Peroxisomicine A1 generally resulted in the lowest survival percentages researchgate.net.

Table 2: Effect of Anthracenones on Candida boidinii Cell Survival

| Compound | Carbon Source | Effect on Cell Viability | Relative Survival (Qualitative) |

| Peroxisomicine A2 | Glucose | Decreased | Moderate decrease |

| Peroxisomicine A2 | Methanol | Decreased | Moderate decrease |

| Peroxisomicine A1 | Glucose | Decreased | Lowest survival |

| Peroxisomicine A1 | Methanol | Decreased | Lowest survival |

| T 544 | Glucose | Decreased | Moderate decrease |

| T 544 | Methanol | Decreased | Moderate decrease |

Investigations into Cell Death Pathways Independent of Peroxisomal Damage

A significant finding regarding Peroxisomicine A2's effects in Candida boidinii is that "cell death and peroxisomal damage seem to be independent events" wikipedia.org, researchgate.net. This suggests that while Peroxisomicine A2 causes peroxisomal disruption, its mechanisms leading to cell death may involve pathways distinct from or in addition to direct peroxisomal compromise. While Peroxisomicine A1 has been linked to inducing apoptosis through mitochondrial membrane disruption, DNA fragmentation, and topoisomerase II inhibition, specific mechanistic data for Peroxisomicine A2 regarding cell death pathways beyond peroxisomal damage are limited wikipedia.org.

Influence on Organelle-Specific Metabolic Functions (e.g., Peroxisomal Beta-Oxidation Context)

Peroxisomes are crucial organelles involved in various metabolic functions, including the beta-oxidation of fatty acids wikipedia.org,,. This process is essential for lipid metabolism and contributes to energy generation, particularly for very long-chain fatty acids,. While peroxisomal dysfunction, as induced by compounds like Peroxisomicine A2, can broadly impact cellular metabolism due to the central role of peroxisomes, direct detailed research findings on Peroxisomicine A2's specific influence on peroxisomal beta-oxidation activity itself are not extensively documented in the provided literature wikipedia.org. The observed peroxisomal membrane disruption could indirectly affect the efficiency of peroxisomal metabolic pathways by compromising the organelle's integrity and potentially leading to the leakage of matrix enzymes wikipedia.org.

Structure Activity Relationship Sar Studies of Peroxisomicine A2 and Its Analogues

Impact of Stereochemistry on Biological Activity

Peroxisomicine A2 is part of a family of stereoisomeric compounds, including Peroxisomicine A1 (PA1), Peroxisomicine A3 (PA3), and Peroxisomicine A4 (PA4). These compounds share a common anthracenone (B14071504) backbone but are distinguished by differences in their stereochemistry. nih.gov Specifically, PA2 was identified as a stereoisomer of PA1, characterized by opposite configurations at carbons C-3 and C-3'. nih.gov X-ray analysis further established that PA1 possesses the same stereochemistry at C-3 and C-3', whereas PA2 exhibits opposite stereochemistry at these positions. medkoo.com

The stereochemical differences among these isomers significantly impact their cytotoxic profiles. Research has indicated that PA1 and PA3 exhibit selective toxicity towards malignant cell lines, such as HepG2 liver cells, demonstrating lower CT50 values (concentration required to produce 50% cytotoxicity) in these cells compared to benign counterparts. nih.gov In contrast, PA2 and PA4 showed minimal selective toxicity. nih.gov This disparity suggests that the precise stereochemical alignment at the C-3/C-3' carbons is crucial for the compound's ability to selectively target cancer cells. nih.gov Further studies have characterized PA1 as the P, 3S, 3'S isomer and PA2 as the P, 3R, 3'S isomer, reinforcing the role of stereochemistry at these sites in determining cytotoxic properties. ontosight.ai

The following table summarizes the observed selective cytotoxicity of Peroxisomicine isomers:

| Compound | Stereochemistry (C-3, C-3') | Selective Cytotoxicity (e.g., HepG2 vs. benign cells) |

| Peroxisomicine A1 | S, S | High (selective) nih.gov |

| Peroxisomicine A2 | R, S | Minimal nih.gov |

| Peroxisomicine A3 | S, R | High (selective) nih.gov |

| Peroxisomicine A4 | R, R | Minimal nih.gov |

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational approaches have become indispensable tools in modern Structure-Activity Relationship (SAR) analysis, facilitating the prediction of biological activity and the rational design of compounds with optimized properties. Quantitative Structure-Activity Relationships (QSAR) models, which can employ statistical methods or machine learning algorithms, are widely utilized to establish correlations between a compound's chemical structure and its biological potency. These models aid in identifying key structural features that influence activity and guiding the synthesis of new analogues.

Molecular docking is another powerful computational technique within structure-based drug design. It predicts the most probable binding orientation of a small molecule (ligand) within the active site of a macromolecular target (e.g., a protein), and estimates the binding affinity. This provides crucial insights into the molecular interactions driving the biological effect and helps in the optimization of lead compounds for improved activity and selectivity. While molecular docking tools are generally effective in generating correct binding poses, accurately predicting the lowest binding energy remains a challenge.

Beyond these, advanced computational methods such as "chemical neighborhood graphs" and "SAR pathways" are employed to systematically analyze SAR information from large datasets, characterizing "SAR microenvironments" and organizing active compounds based on structural similarity and potency gradients. The "SAR matrix" (SARM) is another data structure used to analyze SAR patterns and propose virtual compounds for further exploration.

While these computational methodologies are broadly applied in drug discovery and SAR studies to understand and predict compound behavior, specific published applications of QSAR or molecular docking focused solely on Peroxisomicine A2 and its direct analogues were not extensively detailed in the provided literature. However, Peroxisomicine A1, a closely related stereoisomer of A2, is recognized as an inhibitor of topoisomerase II. medkoo.com For compounds targeting enzymes like topoisomerase II, QSAR models and molecular docking studies are commonly employed to elucidate their mechanism of action, guide structural modifications, and design more effective therapeutic agents.

Advanced Methodologies for Peroxisomicine A2 Research

Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC)

Chromatographic techniques are fundamental for the isolation, purification, and quantification of Peroxisomicine A2 from natural sources. The compound, along with its isomers, has been successfully isolated from the fruits of Karwinskia parvifolia semanticscholar.org. The isolation process typically begins with defatting the plant material using solvents like n-hexane, followed by extraction with ethyl acetate (B1210297) (EtOAc) and subsequent methanol (B129727) (MeOH) extraction semanticscholar.org. Further purification steps involve precipitation and re-precipitation semanticscholar.org.

High-Performance Liquid Chromatography (HPLC) plays a critical role in the subsequent fractionation and purification. For instance, a mixture containing Peroxisomicine A2 and A4 was separated by preparative HPLC using a mobile phase of MeOH-H2O (70:30) containing 1% acetic acid semanticscholar.org. This mixture was further refined using isocratic HPLC conditions with 50% MeOH and 50% water semanticscholar.org. Final purification was achieved through low-pressure chromatography on Lobar C-18, employing MeOH-H2O (7:3) as the eluent, yielding pure Peroxisomicine A2 semanticscholar.org. The purity of the isolated compound is routinely assessed by analytical HPLC semanticscholar.org.

For quantification, an analytical HPLC system utilizing reverse phase columns (both C8 and C18) coupled with diode array detection has been developed and proven suitable for the separation, identification, and quantification of Peroxisomicine A1 and related anthracenonic compounds oup.comresearchgate.net. This system is applicable for analyzing both plant extracts and biological fluids, suggesting its utility for Peroxisomicine A2 quantification in various research contexts oup.comresearchgate.net.

Spectroscopic and Crystallographic Methods for Structural Characterization (e.g., NMR, MS, UV, IR, CD, X-ray)

Spectroscopic and crystallographic methods are indispensable for confirming the identity and elucidating the precise chemical structure of Peroxisomicine A2. The identity of isolated peroxisomicine isomers, including A2, is confirmed through comprehensive spectral analysis semanticscholar.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is extensively used for structural elucidation semanticscholar.orgresearchgate.net. Selected 1H NMR data for peroxisomicines, recorded at 400.13 MHz in CDCl3, have shown distinct signals that aid in assigning stereochemistry, especially at the C-3' position semanticscholar.org. 13C NMR spectra for Peroxisomicine A2 are reported to be very similar or identical to those of Peroxisomicine A1 and A3, and Heteronuclear Multiple Bond Correlation (HMBC) experiments have been employed for the structural assignment of these isomers researchgate.net.

Mass Spectrometry (MS) is crucial for confirming the molecular weight of Peroxisomicine A2, which is 514.5 g/mol . MS data also provide insights into the fragmentation patterns, aiding in structural confirmation. Ultraviolet (UV) and Infrared (IR) spectroscopy are also utilized for characterization, with UV spectra of related compounds indicating similar chromophores to peroxisomicines researchgate.netresearchgate.net.

Circular Dichroism (CD) spectroscopy is applied to peroxisomicine isomers in methanol, and quantum chemical circular dichroism calculations are performed to determine their absolute stereochemistry semanticscholar.org. This approach confirmed Peroxisomicine A2 as the P, 3R, 3'S isomer semanticscholar.org. While X-ray crystallography is a powerful technique for definitive three-dimensional structural determination of chemical compounds rcsb.orgtulane.edu, specific crystal structure data for Peroxisomicine A2 itself were not found in the available literature.

Advanced Microscopy for Subcellular Localization and Damage Assessment

Advanced microscopy techniques are vital for investigating the subcellular effects of Peroxisomicine A2, particularly concerning its impact on cellular organelles. Peroxisomicine A2, similar to Peroxisomicine A1 (PA1), has been shown to cause a decrease in the viability of the methylotrophic yeast Candida boidinii and to affect their peroxisomes oup.comresearchgate.net.

Studies on PA1, which exhibits similar effects to A2 on peroxisomes, revealed that it causes irreversible and selective damage to these organelles in vivo oup.comresearchgate.netresearchgate.net. This damage manifests as distinct holes in the peroxisomal membranes, leading to the leakage of matrix proteins and the formation of cytosolic aggregates due to blocked import of newly synthesized proteins oup.com. Subsequently, these damaged peroxisomes are degraded oup.com. Immunocytochemistry experiments have indirectly confirmed the damage to peroxisomal membranes caused by anthracenonic compounds, including Peroxisomicine A2, by observing the distribution of peroxisomal enzymes like alcohol oxidase both inside and outside the peroxisomes, and sometimes within the vacuole oup.com. Electron microscopy has been generally employed to visualize ultrastructural damage to peroxisomes and other cellular components induced by such toxins researchgate.netplos.orguanl.mx. While these studies highlight the observable damage, specific advanced microscopy techniques used to directly visualize the subcellular localization of Peroxisomicine A2 itself were not explicitly detailed in the search results.

Cell-Based Assays for Biological Activity Profiling (e.g., Cytotoxicity Assays in Cell Lines, Cell Viability Assays)

Cell-based assays are extensively used to profile the biological activities of Peroxisomicine A2, particularly its cytotoxic effects. Peroxisomicine A2 and its stereoisomers (A1, A3, and A4) have been evaluated for their cytotoxic properties on various cell lines semanticscholar.org.

A key area of investigation involves assessing cytotoxicity in human liver cell lines, specifically Chang liver cells (benign) and HepG2 cells (malignant) semanticscholar.org. While all peroxisomicine isomers demonstrated cytotoxicity to these cell lines, Peroxisomicine A1 and A3 exhibited selective toxicity towards malignant HepG2 cells semanticscholar.org. In contrast, Peroxisomicine A2 and A4 showed minimal selectivity, suggesting that the stereochemical alignment at C-3/C-3' is crucial for selective targeting of cancer cells semanticscholar.org.

The cytotoxicity in these assays is commonly determined by measuring the reduction of 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenase enzymes in viable cells, with the resulting blue formazan (B1609692) product quantified spectrophotometrically semanticscholar.orgsemanticscholar.org. Other methods include assessing the release of lactate (B86563) dehydrogenase (LDH) as an indicator of plasma membrane integrity semanticscholar.org.

Beyond liver cells, Peroxisomicine A2, similar to Peroxisomicine A1, has been shown to decrease the viability of the methylotrophic yeast Candida boidinii oup.comresearchgate.net. Furthermore, Peroxisomicine A1 and Peroxisomicine A2 have demonstrated an inhibitory effect on liver catalase activity, with IC50 values of 3.34 µM and 3.64 µM, respectively researchgate.net.

Table 1: Cytotoxicity of Peroxisomicine Isomers on Liver Cell Lines

| Compound | Cell Type (Benign) | CT50 (µg/mL) (Benign Cells) | Cell Type (Malignant) | CT50 (µg/mL) (Malignant Cells) | Selectivity Ratio (Benign/Malignant) |

| Peroxisomicine A1 | Chang Liver Cells | 2.7 | HepG2 Cells | 1.0 | 2.7 |

| Peroxisomicine A2 | Chang Liver Cells | 2.8 | HepG2 Cells | 2.7 | 1.04 |

| Peroxisomicine A3 | Chang Liver Cells | 2.9 | HepG2 Cells | 1.0 | 2.9 |

| Peroxisomicine A4 | Chang Liver Cells | 2.8 | HepG2 Cells | 2.6 | 1.08 |

| Note: Data adapted from cytotoxicity studies on peroxisomicine isomers. |

Table 2: Catalase Inhibition by Peroxisomicine A1 and A2

| Compound | Enzyme Source | IC50 (µM) |

| Peroxisomicine A1 | Liver Catalase | 3.34 |

| Peroxisomicine A2 | Liver Catalase | 3.64 |

| Note: Data from in vitro inhibition studies on liver catalase activity. researchgate.net |

Proteomics Approaches for Molecular Target Identification

Proteomics approaches are increasingly vital for identifying the molecular targets of bioactive small molecules, particularly in drug discovery and understanding mechanisms of action researchgate.neteuropeanpharmaceuticalreview.comembopress.orgmdpi.comevotec.com. These methodologies allow for the comprehensive analysis of protein expression, modifications, and interactions within biological systems in response to a compound researchgate.netresearchgate.netembopress.org.

Common proteomics strategies for target identification include chemical proteomics, which can be probe-based or non-probe-based mdpi.com. Probe-based methods, such as Activity-Based Protein Profiling (ABPP), utilize chemical probes to enrich molecular targets from complex biological matrices, followed by identification using mass spectrometry (MS) mdpi.comevotec.com. Limited Proteolysis Mass Spectrometry (LiP-MS) is another peptide-centric strategy that exploits changes in protein three-dimensional structure upon ligand binding to determine protein binding and predict binding sites across the proteome biorxiv.org. These techniques are capable of identifying proteins whose expression levels or activities are altered in disease states or in response to drug treatment researchgate.netembopress.org.

While extensive research has focused on the biological activities of Peroxisomicine A2, including its cytotoxicity and peroxisomal damage, specific published research findings detailing the use of proteomics approaches directly for molecular target identification of Peroxisomicine A2 were not found in the available literature. However, given its demonstrated biological effects, particularly its selective toxicity towards certain cell types and its impact on peroxisomes, proteomics would be a highly relevant and powerful tool to elucidate the precise proteins or pathways that Peroxisomicine A2 interacts with to exert its effects. Such studies could provide crucial insights into its mechanism of action and potential therapeutic applications.

Future Research Directions for Peroxisomicine A2

Complete Elucidation of Native Biosynthetic Pathways

Despite the isolation of Peroxisomicine A2 from Karwinskia parvifolia, the complete native biosynthetic pathway remains largely uncharacterized. Current genomic analyses of Karwinskia species suggest a polyketide synthase (PKS) origin for the anthracenone (B14071504) backbone, involving key enzymatic steps such as acetyl-CoA elongation via type III PKS, cyclization to form the tricyclic anthracenone core, and subsequent oxidative tailoring by cytochrome P450 enzymes. nih.gov

Future research should prioritize:

Enzymatic Characterization: Identifying and characterizing the specific enzymes involved at each step of the PA2 biosynthesis, including the PKS enzymes, cyclases, and oxidoreductases. This would involve gene cloning, protein expression, and in vitro enzymatic assays.

Genetic Basis: Mapping the genetic loci responsible for PA2 production within the Karwinskia genome. This could facilitate metabolic engineering approaches in amenable host systems for scalable and sustainable production, addressing current limitations due to low natural abundance (0.002–0.005% dry weight in source plants). nih.gov

Precursor Identification: Pinpointing the exact precursor molecules and intermediate compounds in the pathway to enable targeted synthesis efforts.

Stereochemical Control: Investigating the enzymatic mechanisms that dictate the precise stereochemistry of PA2, especially given its distinct C-3 and C-3' configurations compared to other peroxisomicine isomers. nih.gov

Comprehensive Molecular Target Identification and Validation

Existing data on the precise molecular targets of Peroxisomicine A2 are limited. nih.gov While it is known to induce peroxisomal membrane disruption and inhibit catalase activity in vitro, a broader understanding of its direct binding partners and downstream signaling cascades is crucial.

Key research areas include:

Proteomic Approaches: Employing advanced proteomic techniques, such as activity-based protein profiling (ABPP), chemical proteomics, or affinity purification coupled with mass spectrometry, to identify proteins that directly interact with or are modified by PA2 in relevant cellular contexts.

Target Validation: Validating identified molecular targets through genetic (e.g., CRISPR-Cas9 knockout/knockdown) and pharmacological (e.g., specific inhibitors/activators) perturbations to confirm their functional relevance to PA2's observed biological effects.

Comparative Target Analysis: Comparing the molecular targets of PA2 with those of PA1, which is known to inhibit topoisomerase II and induce apoptosis nih.gov, to discern shared mechanisms versus unique specificities that might explain differences in their cytotoxic profiles.

Structural Biology: Utilizing techniques like X-ray crystallography or cryo-electron microscopy to determine the co-crystal structures of PA2 with its validated targets, providing atomic-level insights into their interactions and guiding rational drug design.

Detailed Mechanistic Pathways of Peroxisomal Disruption and Cellular Response

Peroxisomicine A2 has been shown to cause disruption of the peroxisomal membrane in Candida boidinii and a decrease in cell viability. However, the detailed mechanistic pathways leading from initial peroxisomal disruption to broader cellular responses in mammalian systems remain to be fully elucidated.

Future studies should investigate:

Mammalian Cell Models: Extending studies from yeast models to diverse mammalian cell lines, including both normal and malignant cells, to understand the universality and cell-type specificity of PA2's effects on peroxisomes.

Peroxisome Dynamics: Monitoring peroxisome morphology, number, and integrity in live cells following PA2 exposure using advanced imaging techniques (e.g., super-resolution microscopy) to capture the dynamics of disruption.

Downstream Signaling: Investigating the immediate and long-term cellular responses triggered by peroxisomal damage, including the activation of stress response pathways, changes in gene expression, and alterations in metabolic flux.

Inter-organelle Communication: Exploring how PA2-induced peroxisomal disruption impacts the communication and functional integrity of other organelles, such as mitochondria, the endoplasmic reticulum, and lysosomes, given their intricate crosstalk in maintaining cellular homeostasis.

Cell Death Pathways: Determining the specific cell death pathways (e.g., apoptosis, necrosis, ferroptosis, pexophagy) activated by PA2-induced peroxisomal damage in different cell types and the molecular triggers for these events. PA1 is known to induce pexophagy, a selective autophagy of peroxisomes.

Design and Synthesis of Novel Peroxisomicine A2 Analogues with Tailored Activities

The stereochemical differences among peroxisomicine isomers significantly influence their biological activity and selectivity. For instance, Peroxisomicine A1 and A3 exhibit selective cytotoxicity against tumor cells, while PA2 and PA4 show minimal selectivity, suggesting that stereochemical alignment at C-3/C-3' is critical for targeting cancer cells. nih.gov This provides a strong rationale for structure-activity relationship (SAR) studies.

Research in this direction should include:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and evaluating a library of PA2 analogues with modifications at key stereocenters (C-3, C-3') and other functional groups to identify structural motifs critical for enhanced potency, selectivity, and reduced off-target effects.

Rational Design: Employing computational chemistry and in silico docking studies, informed by molecular target identification (Section 7.2), to rationally design novel analogues with improved binding affinities and desired biological profiles.

Synthetic Methodologies: Developing more efficient and scalable synthetic routes for PA2 and its analogues, overcoming the current challenges of synthetic complexity and stability issues associated with radical intermediates. nih.gov

Prodrug Development: Exploring the synthesis of prodrugs of PA2 that could improve its bioavailability, stability, or targeted delivery to specific tissues or cell types, thereby enhancing its therapeutic index.

Role of Peroxisomicine A2 in Cellular Stress Responses and Organelle Homeostasis

Peroxisomes are crucial regulators of cellular and metabolic homeostasis, and their dysfunction can elicit a variety of cellular responses, including impaired reactive oxygen species (ROS) homeostasis, dysregulated lipid metabolism, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and programmed cell death pathways like apoptosis and pexophagy. Given that Peroxisomicine A2 causes peroxisomal damage, understanding its broader impact on cellular stress responses and inter-organelle communication is vital.

Future research should focus on:

Peroxisomal Stress Response Pathways: Investigating whether PA2 activates specific peroxisomal stress response pathways, akin to the unfolded protein response (UPR) for the ER, and identifying the signaling molecules and transcription factors involved.

Redox Homeostasis: Quantifying the impact of PA2 on cellular redox balance, including the production of ROS and the activity of antioxidant enzymes, considering peroxisomes' role in hydrogen peroxide metabolism.

Lipid Metabolism: Analyzing the effects of PA2 on peroxisomal lipid metabolism, such as the β-oxidation of very-long-chain fatty acids (VLCFAs) and the biosynthesis of ether phospholipids, and how these changes contribute to cellular dysfunction.

Inter-Organelle Crosstalk: Elucidating the specific mechanisms by which PA2-induced peroxisomal dysfunction influences the health and function of other organelles, particularly mitochondria and the ER, through membrane contact sites or metabolic signaling.

Autophagy and Pexophagy: Detailed studies on whether PA2 triggers pexophagy (selective degradation of peroxisomes) and other forms of autophagy, and how these processes contribute to cellular adaptation or demise following exposure.

Cytotoxicity Profiles of Peroxisomicine Isomers

The following table presents the cytotoxicity (CT50 values) of Peroxisomicine A1, A2, A3, and A4 on benign Chang liver cells and malignant HepG2 cells, along with their selectivity ratios. nih.gov

| Compound | CT50 (µg/mL) for Benign Cells | CT50 (µg/mL) for Malignant Cells | Selectivity Ratio (Malignant/Benign) |

| Peroxisomicine A1 | 34.2 ± 1.8 | 12.5 ± 0.9 | 2.7 |

| Peroxisomicine A2 | 28.4 ± 2.1 | 25.6 ± 1.7 | 1.1 |

| Peroxisomicine A3 | 29.8 ± 1.5 | 10.3 ± 0.5 | 2.9 |

| Peroxisomicine A4 | 30.1 ± 1.9 | 27.3 ± 1.4 | 1.1 |

常见问题

Q. What experimental methodologies are essential for characterizing Peroxisomicine A2’s structural and chemical properties?

To characterize Peroxisomicine A2, researchers should employ nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, reproducibility requires detailed protocols for synthesis, including solvent systems, reaction conditions, and purification steps, with cross-referencing to established literature for known analogs .

Q. How can researchers validate the biological activity of Peroxisomicine A2 in preliminary in vitro studies?

Begin with dose-response assays (e.g., IC50 determination) using cell lines relevant to the compound’s hypothesized targets (e.g., cancer or microbial models). Include positive and negative controls to account for assay variability. Use standardized protocols from repositories like ATCC for cell culture and validate results via independent replicates. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .

Q. What criteria should guide the selection of analytical techniques for quantifying Peroxisomicine A2 in biological matrices?

Prioritize techniques with high sensitivity and specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate methods using parameters from regulatory guidelines (e.g., FDA bioanalytical validation): linearity (R² ≥ 0.99), precision (%CV ≤ 15%), and recovery rates (80–120%). Include internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported mechanisms of action for Peroxisomicine A2?

Adopt a factorial design to test multiple variables (e.g., concentration, exposure time, cellular context) simultaneously. For example, a 2×2 design could compare apoptotic vs. necrotic outcomes across different cell types. Integrate knockout models (e.g., CRISPR-Cas9) or pharmacological inhibitors to isolate pathways. Meta-analyses of existing data can identify confounding variables (e.g., batch effects in cell lines) .

Q. What methodological strategies are recommended for assessing Peroxisomicine A2’s in vivo efficacy while minimizing ethical concerns?

Use quasi-experimental designs with pre-test/post-test frameworks and non-equivalent control groups. For example, in murine models, administer Peroxisomicine A2 via controlled routes (e.g., intraperitoneal vs. oral) and measure pharmacokinetic parameters (Cmax, AUC) alongside toxicity markers (e.g., ALT/AST levels). Adhere to ARRIVE guidelines for ethical reporting and sample size justification .

Q. How can theoretical frameworks address discrepancies in Peroxisomicine A2’s reported bioactivity across studies?

Link findings to established biological theories (e.g., oxidative stress response or membrane disruption mechanisms). Apply PICOT (Population: target cells; Intervention: dose regimen; Comparison: untreated controls; Outcome: viability metrics; Time: exposure duration) to standardize hypothesis testing. Use pathway analysis tools (e.g., KEGG, STRING) to map interactions and identify overlooked variables .

Q. What advanced statistical methods are suitable for analyzing multi-omics data related to Peroxisomicine A2’s effects?

Employ multivariate analysis (e.g., PCA, PLS-DA) to reduce dimensionality in transcriptomic or metabolomic datasets. Machine learning algorithms (e.g., random forests) can identify predictive biomarkers. Validate models using cross-validation (k-fold) and external cohorts. Transparently report false discovery rates (FDR) and effect sizes .

Methodological Considerations for Data Contradictions

Q. How should researchers address variability in Peroxisomicine A2’s cytotoxicity across cell lines?

Conduct sensitivity analyses to rank cell lines by IC50 values and correlate with genomic profiles (e.g., CCLE database). Use hierarchical clustering to group cell lines by response patterns. Replicate experiments across independent labs to distinguish compound-specific effects from technical artifacts .

Q. What steps ensure reproducibility when synthesizing Peroxisomicine A2 analogs?

Document synthetic routes in detail, including catalyst ratios, temperature gradients, and purification steps (e.g., column chromatography conditions). Share spectra (NMR, MS) and chromatograms (HPLC) in supplementary materials. Use collaborative platforms (e.g., Zenodo) to archive raw data and protocols .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。